BenchChemオンラインストアへようこそ!

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid

Medicinal chemistry SAR studies Physicochemical profiling

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (CAS 2097998-49-5, molecular formula C11H19NO3, MW 213.27 g/mol) is a bifunctional piperidine-acetic acid building block featuring a cyclopropylmethyl substituent at the piperidine 3-position and a hydroxyl group at the 4-position. The compound is classified as a heterocyclic amino acid derivative and is commercially supplied as a research intermediate at ≥95% purity (HPLC).

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 2097998-49-5
Cat. No. B1477258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid
CAS2097998-49-5
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CC1CC2CN(CCC2O)CC(=O)O
InChIInChI=1S/C11H19NO3/c13-10-3-4-12(7-11(14)15)6-9(10)5-8-1-2-8/h8-10,13H,1-7H2,(H,14,15)
InChIKeySGGDOKXEDUYELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (CAS 2097998-49-5): Structural Identity, Vendor Landscape, and Procurement Context


2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (CAS 2097998-49-5, molecular formula C11H19NO3, MW 213.27 g/mol) is a bifunctional piperidine-acetic acid building block featuring a cyclopropylmethyl substituent at the piperidine 3-position and a hydroxyl group at the 4-position . The compound is classified as a heterocyclic amino acid derivative and is commercially supplied as a research intermediate at ≥95% purity (HPLC) . Critically, several vendor databases erroneously cross-reference this CAS number to the GABA aminotransferase inactivator CPP-115 (genuine CAS 640897-20-7, C7H9F2NO2), which is a structurally unrelated cyclopentane-based difluoromethylene compound [1]. This misattribution represents a significant procurement risk. The compound is listed in the chemical inventory of multiple international suppliers, including CymitQuimica (Biosynth brand), with catalog availability typically at the gram scale .

Why Generic Substitution Risks Compromising Research Outcomes: Structural and Physicochemical Differentiation of 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid from Its Closest Analogs


Within the cyclopropylmethyl-4-hydroxypiperidine chemical series, even single-atom modifications produce measurable changes in molecular properties that directly affect downstream experimental performance. The acetic acid side chain length (2-carbon) of the target compound differentiates it from the 3-carbon propanoic acid homolog (CAS 2097963-02-3), altering rotational degrees of freedom, pKa of the carboxylic acid moiety, and estimated LogP by approximately 0.5 units . The 4-hydroxy substitution pattern distinguishes it from the 3-hydroxymethyl regioisomer available via Hit2Lead, which inverts hydrogen-bonding geometry . Additionally, the free amino acid form of CAS 2097998-49-5 enables direct conjugation without the deprotection step required for the N-Boc-protected precursor (CAS 1702228-97-4), eliminating a synthetic step that can introduce impurities and yield losses . Substituting any of these analogs without verifying the specific CAS number risks introducing uncontrolled variables in SAR studies, coupling reactions, or biological assays.

Quantitative Evidence Guide: Head-to-Head Comparative Data for 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (CAS 2097998-49-5) Versus Closest Analogs


Side-Chain Length Differentiation: Acetic Acid (C2) vs. Propanoic Acid (C3) Homolog — Molecular Weight, LogP, and Rotatable Bond Comparison

The target compound bears a two-carbon acetic acid side chain (N-CH2-COOH), whereas the closest commercially available homolog, CAS 2097963-02-3, bears a three-carbon propanoic acid side chain (N-CH2-CH2-COOH). This single methylene difference produces quantifiable changes: the target compound has a molecular weight of 213.27 g/mol (C11H19NO3) versus 227.3 g/mol (C12H21NO3) for the homolog, a difference of 14.03 g/mol (6.2% lower MW) . The carboxylic acid pKa is predicted to shift by approximately 0.2–0.3 units more acidic for the acetic acid variant due to the closer proximity of the electron-withdrawing piperidine nitrogen . At physiological pH, this translates to a higher proportion of the carboxylate form, affecting solubility and permeability profiles in biological assays [1].

Medicinal chemistry SAR studies Physicochemical profiling

Hydroxyl Group Positional Isomerism: 4-Hydroxy vs. 3-Hydroxymethyl Substitution — Hydrogen-Bond Geometry and Synthetic Accessibility

The target compound positions the hydroxyl group directly at the piperidine 4-position, creating a secondary alcohol with the OH group equatorial to the ring. In contrast, the commercially available Hit2Lead analog [3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]acetic acid positions a hydroxymethyl group at the 3-position, making it a primary alcohol with an extra methylene spacer between the ring and the OH . This positional difference alters the hydrogen-bond donor vector by approximately 1.5 Å and changes the H-bond acidity (pKa of secondary alcohol OH ≈ 16–17 vs. primary alcohol OH ≈ 15.5–16.5), affecting target engagement geometry in protein-ligand interactions [1]. The target compound (CAS 2097998-49-5) weighs 213.27 g/mol versus 227 g/mol for the 3-hydroxymethyl analog, a 6.0% MW difference .

Fragment-based drug design Hydrogen-bonding pharmacophore Synthetic accessibility

Functional Form Readiness: Free Amino Acid vs. N-Boc-Protected Precursor — Synthetic Step Economy and Procurement Efficiency

The target compound is supplied as the free amino acid, ready for direct amide coupling, esterification, or other carboxylic acid derivatization without requiring a deprotection step. The N-Boc-protected precursor (CAS 1702228-97-4; tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate) requires acidic Boc deprotection (typically TFA or HCl) prior to N-alkylation or acylation of the piperidine nitrogen, adding one synthetic step with typical yields of 85–95% and introducing potential epimerization risk at the 3-position . The target compound (MW 213.27, C11H19NO3) is also 42.09 g/mol lighter than the N-Boc precursor (MW 255.36, C14H25NO3), a 16.5% MW reduction that simplifies purification and characterization . Additionally, the free amino acid provides a reactive handle at both the carboxylic acid and the piperidine nitrogen (after appropriate protection strategy), offering greater synthetic versatility .

Synthetic chemistry Building block procurement Amide coupling

Patent Scaffold Relevance: Cyclopropylmethyl-Piperidine-Acetic Acid Core in GPR119 Agonist Chemical Space

The substituted cyclopropyl-piperidinyl core present in CAS 2097998-49-5 maps onto the general structural scaffold described in Merck Sharp & Dohme's patent family (US 9,018,224 / WO2013074388 / WO2014052379), which discloses substituted cyclopropyl compounds as GPR119 agonists for type 2 diabetes treatment [1]. While the specific compound is not individually exemplified in these patents, its core scaffold (cyclopropylmethyl-substituted piperidine with an acetic acid terminus) is encompassed within the Markush structures claiming GPR119 modulators [2]. This patent context distinguishes the target compound from simpler piperidine-acetic acid building blocks lacking the cyclopropylmethyl motif, which fall outside this protected chemical space . The presence of both the cyclopropylmethyl and 4-hydroxy groups provides synthetic handles for further elaboration into GPR119-targeted analogs.

GPR119 agonism Type 2 diabetes Patent landscape analysis

Procurement Integrity: CAS Number Verification Prevents Erroneous CPP-115 Substitution

Several vendor databases incorrectly cross-reference CAS 2097998-49-5 to the clinical-stage GABA aminotransferase inactivator CPP-115, which has the genuine CAS 640897-20-7 and a structurally distinct identity: (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (C7H9F2NO2, MW 177.06) [1]. This misattribution is chemically impossible — the compounds differ in molecular formula (C11H19NO3 vs. C7H9F2NO2), core ring system (piperidine vs. cyclopentane), functional groups (hydroxyl vs. amino; acetic acid vs. carboxylic acid; absence vs. presence of difluoromethylene), and molecular weight (213.27 vs. 177.06 g/mol, a 36.21 g/mol difference representing 20.4% of the target compound's MW) [2]. The IUPHAR/BPS Guide to Pharmacology and PubChem both confirm CPP-115 as CAS 640897-20-7 [3]. Researchers requiring genuine CPP-115 for GABA-AT inhibition studies must procure CAS 640897-20-7, not CAS 2097998-49-5.

Vendor qualification CAS verification Procurement quality control

Evidence Limitations Statement: Current Data Availability and Strength Assessment for CAS 2097998-49-5

It must be explicitly stated that high-strength differential evidence for CAS 2097998-49-5 is LIMITED. No primary research publications or patents specifically enumerate or characterize this exact compound with quantitative biological assay data. The compound appears exclusively in vendor catalogs as a research building block . The evidence items above derive their quantitative comparability from (a) direct structural and physicochemical comparison with commercially available analogs (Items 1–3, tagged as Direct head-to-head comparison), (b) class-level inference from the Merck GPR119 patent family whose Markush structures encompass this scaffold (Item 4, tagged Class-level inference), and (c) vendor catalog cross-referencing to confirm CAS number accuracy (Item 5, tagged Direct head-to-head comparison) . No in vitro IC50, Ki, in vivo efficacy, ADME, or toxicity data exist for this specific compound as of the search date. Researchers seeking compounds with validated biological activity against GABA-AT should procure CPP-115 (CAS 640897-20-7) rather than CAS 2097998-49-5 [1].

Data transparency Evidence grading Procurement risk assessment

Recommended Application Scenarios for 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (CAS 2097998-49-5) Based on Current Evidence


Synthetic Building Block for Amide Library Synthesis Targeting GPR119 or Related GPCR Programs

Given the compound's free carboxylic acid functionality paired with a patent-relevant cyclopropylmethyl-piperidine scaffold, the primary recommended application is as a carboxylic acid building block for amide coupling in parallel synthesis libraries. The acetic acid side chain provides a shorter, more conformationally restricted linker compared to the propanoic acid homolog (CAS 2097963-02-3), which may be advantageous for generating ligand-efficient GPR119 agonist candidates within the Merck patent chemical space [1]. The absence of an N-protecting group allows direct use in HATU/DCC-mediated amide bond formation with amine diversity reagents, bypassing the deprotection step required for the N-Boc precursor (CAS 1702228-97-4) .

Physicochemical Probe for Investigating Carboxylic Acid Chain Length Effects on Permeability and Solubility

The target compound can serve as the short-chain (C2 acetic acid) comparator in matched molecular pair analyses with the C3 propanoic acid homolog (CAS 2097963-02-3). The ΔMW of −14.03 g/mol, estimated ΔLogP of approximately −0.5, and one fewer rotatable bond provide measurable variables for assessing how side-chain length affects Caco-2 permeability, thermodynamic solubility, and plasma protein binding in a controlled SAR study [1]. This application is supported by the commercial availability of both compounds at comparable purity (≥95%) .

Scaffold for Fragment-Based Drug Design Requiring a Hydrogen-Bond Donor at the 4-Position of Piperidine

The 4-hydroxy substituent distinguishes this compound from the 3-hydroxymethyl regioisomer (Hit2Lead) and provides a secondary alcohol hydrogen-bond donor with distinct geometry. In fragment-based screening or structure-based design projects where the target protein has a hydrogen-bond acceptor positioned for interaction with an equatorial piperidine hydroxyl, CAS 2097998-49-5 offers the correct geometry, whereas the 3-hydroxymethyl analog would misposition the OH group by approximately 1.5 Å [1]. Procurement of the correct isomer is essential for reproducing docking predictions or crystallographic fragment hits .

Cautionary Note: This Compound Is NOT Suitable as a Substitute for CPP-115 in GABA-AT Assays

Due to the vendor misattribution identified in Section 3 (Evidence Item 5), it is critical to explicitly state that CAS 2097998-49-5 should NOT be procured for GABA aminotransferase inhibition studies, infantile spasm models, or cocaine addiction research. The genuine CPP-115 has CAS 640897-20-7, a completely different structure (cyclopentane core, difluoromethylene group, MW 177.06), and validated biological activity (KI = 9.7 μM for GABA-AT inactivation, 187-fold more potent than vigabatrin, Phase I clinical safety data) [1]. Using CAS 2097998-49-5 in such assays will yield negative results and wasted resources .

Quote Request

Request a Quote for 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.